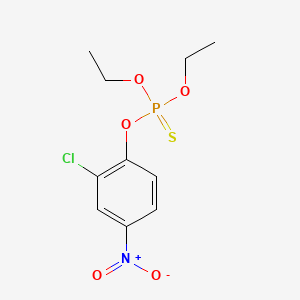

Ethyl dicapthon

Description

Structure

3D Structure

Properties

CAS No. |

6012-87-9 |

|---|---|

Molecular Formula |

C10H13ClNO5PS |

Molecular Weight |

325.71 g/mol |

IUPAC Name |

(2-chloro-4-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H13ClNO5PS/c1-3-15-18(19,16-4-2)17-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |

InChI Key |

DHZFLGHMWUHWQO-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CCOP(=S)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Appearance |

Solid powder |

Other CAS No. |

6012-87-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethyl dicapthon; AI3-10615; AI3 10615; AI310615 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Dicapthon (CAS 2463-84-5)

Chemical Profile, Toxicology, and Analytical Methodologies [1]

Executive Technical Summary

Dicapthon (CAS 2463-84-5), historically known as American Cyanamid 4124 or OMS 214, is a chlorinated organophosphorothioate insecticide.[1] While its commercial registration has been cancelled in the United States and many other jurisdictions, it remains a critical reference standard in environmental toxicology and metabolic safety studies.[1] Its structural homology to other organophosphates (OPs) makes it a valuable model for studying acetylcholinesterase (AChE) inhibition kinetics, cytochrome P450-mediated bioactivation (desulfuration), and hydrolytic degradation pathways.[1]

This guide provides a rigorous technical overview of Dicapthon, focusing on its physicochemical behavior, mechanism of action, and validated analytical protocols for detection in complex matrices.[1]

Physicochemical Profile

Dicapthon is a lipophilic solid characterized by low water solubility, necessitating the use of organic solvents (e.g., acetone, acetonitrile) for stock preparation in analytical workflows.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Technical Note |

| IUPAC Name | O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate | Structure contains a phosphorothioate (P=S) core.[1][2] |

| Molecular Formula | C₈H₉ClNO₅PS | |

| Molecular Weight | 297.65 g/mol | |

| Physical State | White crystalline solid | |

| Melting Point | 53 °C | |

| Boiling Point | ~355 °C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |

| Water Solubility | 14.7 mg/L (20 °C) | Low solubility; prone to hydrolysis at alkaline pH.[1] |

| Log P (Octanol/Water) | 3.58 | High lipophilicity; potential for tissue distribution.[1] |

| Vapor Pressure | 3.6 × 10⁻⁶ mmHg (20 °C) | Low volatility, but detectable in air samples via active sampling.[1] |

Mechanism of Action: Bioactivation & AChE Inhibition

Dicapthon acts as a pro-inhibitor.[1] In its native thiono-form (P=S), it possesses weak inhibitory potency against acetylcholinesterase.[1] To exert neurotoxicity, it must undergo oxidative desulfuration (bioactivation) to its oxon metabolite (Dicapthon-oxon).[1]

The Bioactivation Pathway

This transformation is primarily catalyzed by Cytochrome P450 enzymes (CYP isoforms) in the liver.[1] The replacement of sulfur with oxygen increases the electrophilicity of the phosphorus atom, facilitating the phosphorylation of the serine hydroxyl group within the AChE active site.

DOT Diagram 1: Dicapthon Bioactivation and Inhibition Pathway

Figure 1: Mechanism of Action.[1] Dicapthon requires metabolic conversion to its oxon form to inhibit AChE.[1] Competing hydrolysis pathways lead to detoxification.

Toxicological Profile

As a reference standard, handling Dicapthon requires strict adherence to safety protocols due to its moderate acute toxicity and neurotoxic potential.[1]

-

Acute Oral LD50 (Rat): 330 – 400 mg/kg (Moderately Toxic).[1]

-

Primary Effect: Cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]

-

Metabolic Fate: Rapidly hydrolyzed in vivo to 2-chloro-4-nitrophenol and dimethyl phosphate.[1] These metabolites are excreted in urine and can serve as biomarkers of exposure in safety studies.[1]

Analytical Methodologies

For research and environmental monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification.[1] The following protocol is synthesized from EPA Method 8141B and adapted for Dicapthon's specific fragmentation pattern.

GC-MS Detection Protocol[1][6][7][8][9]

Sample Preparation:

-

Extraction Solvent: Acetonitrile or Ethyl Acetate (avoids hydrolysis).[1][4]

-

Cleanup: Solid Phase Extraction (SPE) using C18 or Florisil cartridges if matrix interferences (lipids/pigments) are present.[1]

Instrument Parameters:

-

Column: DB-5MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Inlet Temperature: 250 °C (Splitless mode recommended for trace analysis).

-

Oven Program:

-

Initial: 80 °C (hold 1 min).

-

Ramp: 20 °C/min to 180 °C.

-

Ramp: 5 °C/min to 280 °C (hold 5 min).

-

-

Transfer Line: 280 °C.[1]

Mass Spectrometry (EI Mode, 70 eV): Dicapthon exhibits a unique fragmentation pattern where the molecular ion (M+ 297) is often weak or absent due to the "ortho-effect" of the chlorine atom.

-

Target Ion (Quantification): m/z 262 (Base peak, [M-35]⁺, loss of Cl).[1][2]

-

Qualifier Ion 1: m/z 125 (Dimethyl thiophosphate moiety).[1][2]

-

Qualifier Ion 2: m/z 79 .

DOT Diagram 2: Analytical Workflow for Dicapthon

Figure 2: Step-by-step analytical workflow for the extraction and quantification of Dicapthon.

Safety & Handling

Strict precautions are required when handling neat reference standards.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1] Handle only in a fume hood.

-

Neutralization: In case of spill, treat with 5% sodium hydroxide (NaOH) solution.[1] Hydrolysis is rapid at alkaline pH, converting the toxic ester into less toxic nitrophenol and phosphate salts.[1]

-

Storage: Store neat standards at -20 °C, protected from light and moisture.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17168, Dicapthon.[1] PubChem. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1] Hazardous Waste Test Methods / SW-846. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Dicapthon Mass Spectrum (GC-MS).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][2]

-

World Health Organization (WHO). Data Sheet on Pesticides No. 16: Dicapthon.[1] International Programme on Chemical Safety (IPCS).[1] (Historical Archive).[1]

-

Casida, J. E., & Quistad, G. B. (2004).[1][5] Organophosphate Toxicology: Safety Aspects of Non-Acetylcholinesterase Secondary Targets. Chemical Research in Toxicology. (Contextual reference for OP bioactivation mechanisms).

Sources

- 1. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. hh-ra.org [hh-ra.org]

- 5. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of Organothiophosphate Insecticides: Mechanisms, Bioactivation, and Assessment Protocols

Executive Summary & Molecular Distinction

Organothiophosphates represent a specific subclass of organophosphorus (OP) compounds characterized by a phosphorus-sulfur double bond (P=S). Unlike their direct-acting P=O counterparts (organophosphates), organothiophosphates are biologically inert in their parent form. They function as pro-poisons , requiring metabolic bioactivation—specifically oxidative desulfuration—to convert the thion moiety (P=S) into the oxon moiety (P=O).

This structural distinction dictates their toxicological profile, creating a "lethal synthesis" window where hepatic metabolism determines the balance between bioactivation (toxicity) and detoxification.

Molecular Mechanisms of Bioactivation

The core toxicological event is the cytochrome P450-mediated conversion of the phosphorothioate to the phosphate (oxon).

The "Lethal Synthesis" Pathway

Upon absorption, the lipophilic parent compound distributes to the liver. CYP450 isoforms (primarily CYP2B6 and CYP3A4 , with contributions from CYP2D6 ) catalyze the desulfuration.

-

Reaction: Parent Thion (P=S) + NADPH + O₂

Oxon (P=O) + Reactive Sulfur. -

Suicide Inhibition: The released atomic sulfur is highly reactive and often binds covalently to the heme iron or cysteine residues of the CYP enzyme itself, causing mechanism-based inactivation (suicide inhibition) of the metabolizing enzyme.

Visualization: Bioactivation & Signaling Pathway

The following diagram illustrates the bifurcation between bioactivation (toxification) and detoxification pathways.

Figure 1: The metabolic bifurcation of organothiophosphates.[1] Note the CYP450-mediated activation and PON1-mediated detoxification.

Toxicodynamics: The Cholinergic Crisis & Beyond

Primary Mechanism: AChE Inhibition

The oxon metabolite phosphorylates the serine hydroxyl group within the active site of Acetylcholinesterase (AChE). This forms a stable enzyme-inhibitor complex, preventing the breakdown of acetylcholine (ACh).

-

Consequence: Accumulation of ACh at muscarinic and nicotinic receptors.

-

Clinical Manifestation: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Secondary Mechanism: Oxidative Stress

Recent evidence confirms that OPs induce toxicity independent of AChE inhibition via mitochondrial dysfunction.

-

Pathway: OPs disrupt the Electron Transport Chain (ETC), specifically Complexes I and II.

-

Outcome: Increased reactive oxygen species (ROS) production, lipid peroxidation, and depletion of cellular ATP. This is critical in chronic low-dose exposures where AChE inhibition may be sub-clinical.

Delayed Toxicity: OPIDN

Organophosphate-Induced Delayed Neuropathy (OPIDN) occurs 1–3 weeks post-exposure.

-

Target: Neuropathy Target Esterase (NTE), not AChE.[2]

-

Mechanism: Inhibition and subsequent "aging" (dealkylation) of the NTE-OP complex leads to distal axonal degeneration.[3]

-

Symptoms: Ascending motor weakness and paralysis (e.g., "Ginger Jake" paralysis).

Comparative Toxicity Data

The toxicity of specific organothiophosphates varies wildly based on their affinity for human AChE and the efficiency of detoxification pathways (like Carboxylesterase).

| Compound | Class | Bioactivation Req? | Primary Detox Enzyme | Acute Toxicity (Rat Oral LD50) | Human Relevance |

| Chlorpyrifos | Phosphorothioate | Yes (to Chlorpyrifos-oxon) | PON1 / CYP450 | ~95–270 mg/kg | Developmental neurotoxicant; banned in many regions. |

| Malathion | Phosphorodithioate | Yes (to Malaoxon) | Carboxylesterase | ~1375–2800 mg/kg | Lower mammalian toxicity due to rapid hydrolysis by carboxylesterases. |

| Parathion | Phosphorothioate | Yes (to Paraoxon) | PON1 | ~2–10 mg/kg | Extremely high toxicity; highly potent oxon. |

| Diazinon | Phosphorothioate | Yes (to Diazoxon) | CYP450 | ~300–400 mg/kg | Common residential risk; moderate toxicity. |

Experimental Protocols for Toxicity Assessment

Protocol A: The Ellman Assay (AChE Activity)

This is the gold standard for quantifying AChE inhibition.

-

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[4][5] Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[4][6]

Reagents:

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH < 7 reduces TNB color stability; pH > 8.5 causes spontaneous ATCh hydrolysis).

-

Substrate: Acetylthiocholine Iodide (ATCh) (75 mM stock).

-

Chromogen: DTNB (10 mM) in buffer containing bicarbonate (to maintain pH).

Step-by-Step Workflow:

-

Tissue Prep: Homogenize tissue (brain/liver) in ice-cold phosphate buffer (1:10 w/v) containing 1% Triton X-100 to solubilize membrane-bound AChE. Centrifuge at 10,000 x g for 10 min at 4°C. Use supernatant.

-

Blanking: In a 96-well plate, add 150 µL Buffer + 20 µL Sample + 20 µL DTNB. Incubate 10 min to deplete endogenous thiols.

-

Initiation: Add 10 µL ATCh substrate.

-

Measurement: Monitor Absorbance at 412 nm kinetically for 5–10 minutes (30-sec intervals).

-

Calculation: Rate (

Abs/min) is converted to enzyme activity using the extinction coefficient of TNB (

Protocol B: In Vitro Metabolic Stability (Microsomal)

To determine the rate of bioactivation (Intrinsic Clearance,

Workflow:

-

System: Liver Microsomes (human or rat) at 0.5 mg protein/mL.

-

Pre-incubation: Incubate microsomes + Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Start: Add NADPH-generating system (or 1 mM NADPH).

-

Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (stop solution).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS to track depletion of Parent (Thion) and formation of Metabolite (Oxon).

Visualization: Experimental Logic Flow

Figure 2: Step-by-step workflow for the Ellman Acetylcholinesterase Assay.

Metabolic Variability & Safety Assessment

The toxicity of organothiophosphates is highly idiosyncratic due to genetic polymorphisms.

-

PON1 Polymorphism: The PON1 gene (Q192R polymorphism) dictates the rate at which an individual can hydrolyze toxic oxons. "Slow metabolizers" (Q isoform) are significantly more susceptible to chlorpyrifos toxicity than "fast metabolizers" (R isoform).

-

CYP Variability: Variability in CYP2B6 expression affects the rate of bioactivation.

-

Implication for Drug Development: Safety factors in risk assessment must account for these "at-risk" populations. Standard 10x safety margins may be insufficient for individuals with low PON1 activity.

References

-

National Institutes of Health (NIH). Bioactivation and detoxification of organophosphorus pesticides. PMC. Available at: [Link]

-

Centers for Disease Control and Prevention (CDC). Toxicological Profile for Parathion. ATSDR.[7] Available at: [Link]

-

Jokanovic, M. Organophosphate induced delayed polyneuropathy.[2][7] Ingenta Connect. Available at: [Link][8][9]

-

MDPI. An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat. Available at: [Link][8][10][11]

-

Samarghandian, S. et al. Oxidative stress and mitochondrial dysfunction in organophosphate pesticide-induced neurotoxicity.[12] PubMed. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Organophosphate Induced Delayed Polyneuropathy: Ingenta Connect [ingentaconnect.com]

- 3. jnnp.bmj.com [jnnp.bmj.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Cholinesterase Inhibitors: Part 6: Organophosphate-Induced Delayed Neuropathy (OPIDN) | Environmental Medicine | ATSDR [archive.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Oxidative stress and mitochondrial dysfunction in organophosphate pesticide-induced neurotoxicity and its amelioration: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dicapthon: Synonyms, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicapthon, a nonsystemic organophosphate insecticide and acaricide, has been utilized in the control of a variety of agricultural and public health pests. This technical guide provides a comprehensive overview of Dicapthon, encompassing its various synonyms and alternative names, detailed chemical and physical properties, and its primary mechanism of action as a cholinesterase inhibitor. The guide further delves into established analytical methodologies for the detection and quantification of Dicapthon, with a focus on gas chromatography-mass spectrometry (GC-MS). Additionally, this document outlines the known toxicological profile of Dicapthon, including acute toxicity data, and discusses its environmental fate and ecotoxicological impact. This guide is intended to serve as a critical resource for researchers and professionals in the fields of environmental science, toxicology, and drug development, providing a consolidated and in-depth understanding of this significant organophosphorus compound.

Nomenclature and Identification

Dicapthon is known by a multitude of synonyms and alternative names, a reflection of its history in research and commercial use. A comprehensive list is provided below to aid in the unambiguous identification of this compound across various databases and publications.

Table 1: Synonyms and Identifiers for Dicapthon

| Identifier Type | Identifier |

| Common Name | Dicapthon |

| IUPAC Name | O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate[1] |

| CAS Registry Number | 2463-84-5[2][3][4][5][6] |

| Chemical Formula | C8H9ClNO5PS[2][4][5][6] |

| Molecular Weight | 297.65 g/mol [4][6] |

| Alternative Names | AC 4124, ACC 4124, American Cyanamid 4,124, BAY 14981, Bayer 22/190, Captec, Chlorthion, Dicaptan, Dicapthion, Dicapton, ENT 17,035, Experimental Insecticide 4124, Insecticide ACC 4124, Isochlorthion, OMS-214, Phosnichlor[2][3][5] |

| InChI Key | OTKXWJHPGBRXCR-UHFFFAOYSA-N[3][4] |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Dicapthon is essential for its handling, analysis, and the prediction of its environmental behavior.

Table 2: Physicochemical Properties of Dicapthon

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 51-52 °C | |

| Vapor Pressure | 3.6 x 10^-6 mm Hg | [2] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | |

| Octanol-Water Partition Coefficient (log Kow) | 3.84 |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of Dicapthon, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process is essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by Dicapthon leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of toxic effects, and ultimately, in the case of target pests, paralysis and death.

The biochemical mechanism of AChE inhibition by organophosphates involves the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, effectively rendering the enzyme inactive.

Caption: Mechanism of Acetylcholinesterase Inhibition by Dicapthon.

Analytical Methodologies

The detection and quantification of Dicapthon residues in various matrices are crucial for environmental monitoring, food safety assessment, and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly effective method for this purpose.

Experimental Protocol: GC-MS Analysis of Dicapthon in Soil

This protocol provides a general framework for the analysis of Dicapthon in soil samples. It is important to note that specific parameters may need to be optimized based on the instrumentation and the specific characteristics of the soil matrix.

4.1.1. Sample Preparation and Extraction

-

Sample Collection and Storage: Collect representative soil samples and store them at -20°C until analysis to minimize degradation.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Vortex the mixture for 2 minutes.

-

Sonicate the sample in an ultrasonic bath for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the soil pellet with another 20 mL of the solvent mixture.

-

Combine the supernatants.

-

-

Cleanup (if necessary): For soils with high organic matter content, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances. A Florisil or C18 SPE cartridge can be used for this purpose.

4.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 25°C/min to 150°C

-

Ramp: 3°C/min to 200°C

-

Ramp: 8°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for Dicapthon (e.g., m/z 297, 265, 125).

4.1.3. Quality Control

-

Method Blank: An analyte-free sample carried through the entire analytical process to check for contamination.

-

Matrix Spike: A sample fortified with a known concentration of Dicapthon to assess matrix effects and recovery.

-

Continuing Calibration Verification (CCV): A standard solution analyzed periodically to ensure instrument stability.

Caption: General Workflow for GC-MS Analysis of Dicapthon in Soil.

Toxicology

The toxicity of Dicapthon is primarily attributed to its potent inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of Dicapthon

| Organism | Route of Exposure | LD50 Value | Source |

| Rat (male) | Oral | 400 mg/kg | |

| Rat (female) | Oral | 330 mg/kg | |

| Rat (male) | Dermal | 790 mg/kg | |

| Rat (female) | Dermal | 1250 mg/kg |

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of Dicapthon are key factors in determining its potential ecological impact. As an organophosphate, it is susceptible to degradation in the environment through hydrolysis, photolysis, and microbial action. The rate of degradation is influenced by factors such as pH, temperature, and the presence of microorganisms.

Dicapthon exhibits moderate to high toxicity to aquatic organisms. Its impact on non-target insects and other invertebrates is also a significant consideration in its environmental risk assessment. Due to its potential for environmental contamination and toxicity to non-target species, the use of Dicapthon has been restricted in many countries.

Conclusion

Dicapthon remains a compound of interest for researchers in environmental science and toxicology. This guide has provided a comprehensive overview of its nomenclature, chemical properties, mechanism of action, analytical methodologies, and toxicological profile. The detailed information and protocols presented herein are intended to support further research and a deeper understanding of this organophosphate insecticide. A continued focus on developing more sensitive and specific analytical methods, as well as a more complete understanding of its long-term environmental and health effects, will be crucial for managing the risks associated with its historical and potential future use.

References

-

Haz-Map. Dicapthon - Hazardous Agents. [Link]

-

National Institute of Standards and Technology. Dicapthon - NIST WebBook. [Link]

-

National Institute of Standards and Technology. Dicapthon - NIST WebBook. [Link]

-

CAS Common Chemistry. Dicapthon. [Link]

-

Compendium of Pesticide Common Names. dicapthon data sheet. [Link]

-

PubChem. Dicapthon | C8H9ClNO5PS | CID 17168. [Link]

-

U.S. EPA. Phosphorothioic acid, O-(2-chloro-4-nitrophenyl) O,O-dimethyl ester - Substance Details. [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. [Link]

-

ResearchGate. Inhibition scheme of AChE by organophosphate pesticides. [Link]

-

ResearchGate. a-e Graphs showing AChE inhibition by combinations of pesticides at low... [Link]

-

YouTube. Organophosphate Poisoning animation. [Link]

-

SlideShare. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol. [Link]

-

International Journal of Current Microbiology and Applied Sciences. Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. [Link]

-

Scientific Research Publishing. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. [Link]

-

CentAUR. Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. [Link]

-

Agilent. GC/MS/MS Pesticide Residue Analysis. [Link]

- Google Patents.

- Google Patents. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride.

-

ResearchGate. Synthesis and Characterization of O,O-Dimethyl-N-(2,2,2-trichloro-1-arylaminoethyl) Phosphoramidothioates | Request PDF. [Link]

-

PubChem. O,S-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | C9H12NO5PS | CID 18763. [Link]

-

SLU. Agricultural pesticide toxicity to aquatic organisms - a literature review. [Link]

-

SciSpace. Effect of pesticide toxicity in aquatic environments: A recent review. [Link]

-

USGS Publications Warehouse. Pesticide Toxicity Index for Freshwater Aquatic Organisms. [Link]

-

ResearchGate. (PDF) Pesticide Toxicity Index for Freshwater Aquatic Organisms. [Link]

-

Sumitomo Chemical. Ecotoxicological Risk Assessment of Pesticides in Aquatic Ecosystems. [Link]

-

eScholarship.org. Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. [Link]

-

PubMed Central. Comparative aspects of pesticide metabolism in plants and animals. [Link]

-

PubMed. Pyrethroids: mammalian metabolism and toxicity. [Link]

-

ResearchGate. Pyrethroids: Mammalian Metabolism and Toxicity. [Link]

Sources

- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Mechanisms and Management of Organophosphate Toxicity: A Technical Guide for Drug Discovery

Executive Summary

Organophosphates (OPs) remain a dual threat as ubiquitous agricultural pesticides and potent chemical warfare agents (nerve agents).[1][2][3] While the canonical mechanism of acute toxicity—acetylcholinesterase (AChE) inhibition—is well-characterized, the complex pathophysiology of chronic exposure and delayed neurotoxicity presents significant challenges for therapeutic development.

This technical guide synthesizes the molecular mechanisms of acute and chronic OP toxicity, distinguishing between cholinergic and non-cholinergic pathways. It provides validated experimental protocols for researchers and outlines the current trajectory of antidote development, moving beyond standard oxime therapy toward neuroprotective and bioscavenging strategies.

Molecular Pathogenesis: Divergent Signaling Cascades

The toxicity of OPs is not monolithic; it bifurcates into immediate cholinergic crises and delayed neurodegenerative processes.[2] Understanding this dichotomy is critical for selecting appropriate therapeutic targets.

Acute Toxicity: The Cholinergic Surge

The primary mechanism is the phosphorylation of the serine hydroxyl group within the active site of AChE. This irreversible inhibition prevents the hydrolysis of acetylcholine (ACh), leading to:

-

Synaptic Saturation: Accumulation of ACh at muscarinic and nicotinic receptors.

-

Excitotoxicity: Overstimulation causes massive calcium influx (

), activating proteases (calpains) and generating reactive oxygen species (ROS). -

Mitochondrial Dysfunction: High intracellular

disrupts the mitochondrial membrane potential, leading to ATP depletion and apoptosis.

Chronic & Delayed Toxicity: Non-Cholinergic Pathways

Chronic exposure often manifests through mechanisms independent of AChE inhibition, termed "non-cholinergic targets."

-

OPIDN (Organophosphate-Induced Delayed Neuropathy): Caused by the inhibition of Neuropathy Target Esterase (NTE) , not AChE.[4] This results in Wallerian-like degeneration of distal axons ("dying-back" neuropathy).

-

Neuroinflammation: Chronic low-dose exposure activates microglia and astroglia, driving the release of pro-inflammatory cytokines (IL-6, TNF-

) via the MAPK/ERK signaling pathway. -

Oxidative Stress: OPs disrupt the antioxidant defense system (SOD, Catalase), causing lipid peroxidation (LPO) and DNA damage, which contributes to long-term neuropsychiatric deficits.

Visualization: Molecular Toxicity Pathways

The following diagram illustrates the bifurcation between acute cholinergic effects and delayed neuropathic mechanisms.

Figure 1: Dual pathways of OP toxicity showing the separation between the acute cholinergic crisis (blue/red left branch) and delayed neuropathic/chronic effects (green/red right branch).

Clinical and Toxicological Profiles

Researchers must distinguish between the overlapping syndromes associated with OP exposure to select the correct animal models and biomarkers.

| Syndrome | Onset | Primary Mechanism | Key Clinical Features | Biomarkers |

| Acute Cholinergic Crisis | Minutes to Hours | AChE Inhibition | Miosis, salivation, fasciculations, respiratory failure, seizures. | RBC AChE activity < 30% |

| Intermediate Syndrome (IMS) | 24 - 96 Hours | NMJ Desensitization | Proximal muscle weakness, respiratory paralysis, neck flexion weakness. | EMG: Decrement-increment phenomenon |

| OPIDN | 1 - 5 Weeks | NTE Inhibition | Distal sensory-motor neuropathy, foot drop, ataxia ("dying back"). | Lymphocyte NTE activity |

| Chronic Neurotoxicity (COPIND) | Months to Years | Oxidative Stress / Inflammation | Cognitive deficits, depression, parkinsonism, memory loss. | Inflammatory cytokines, Oxidative markers (MDA) |

Experimental Framework: Validated Protocols

In Vitro: High-Throughput Modified Ellman Assay

The standard Ellman method is the gold standard for measuring AChE activity. However, for drug discovery (screening reactivators or inhibitors), a modified microplate protocol is required to handle throughput and correct for spontaneous hydrolysis.

Principle: Thiocholine (produced by AChE hydrolysis of Acetylthiocholine) reacts with DTNB (Ellman's reagent) to form 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.[5]

Protocol: 96-Well Plate Format

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

-

DTNB: 10 mM DTNB in buffer (prepare fresh or store frozen).

-

Substrate: 75 mM Acetylthiocholine Iodide (ATCh).

-

Enzyme Source: Purified human recombinant AChE or tissue homogenate (brain/blood). Note: If using whole blood, dilute >1:600 to minimize hemoglobin interference at 412 nm.

-

-

Plate Setup (Self-Validating Controls):

-

Blank: Buffer + DTNB + Substrate (No Enzyme) -> Measures spontaneous hydrolysis.

-

Control: Buffer + DTNB + Enzyme + Substrate -> 100% Activity.

-

Inhibitor Test: Inhibitor + Enzyme (Pre-incubate 10-30 min) + DTNB + Substrate.

-

-

Workflow:

-

Add 150 µL Buffer to wells.

-

Add 20 µL Enzyme (or tissue sample).

-

Add 10 µL Test Compound (for screening) or Buffer. Incubate at 25°C for 10 min.

-

Add 20 µL DTNB .

-

Initiate reaction with 20 µL ATCh .

-

-

Measurement:

-

Measure absorbance at 412 nm in kinetic mode (every 30s for 10 min).

-

Calculate

. Subtract Blank rate from Sample rate.

-

In Vivo: Drug Screening Workflow

A robust screening pipeline must assess both survival (acute) and functional recovery (chronic).

Figure 2: Integrated drug discovery workflow from in silico design to in vivo functional validation.

Therapeutic Frontiers & Drug Development

The standard of care (Atropine + Oximes) has remained largely unchanged for decades and suffers from limitations, particularly the inability of oximes (e.g., Pralidoxime) to cross the Blood-Brain Barrier (BBB) effectively or reactivate "aged" AChE.

Novel Small Molecules

-

Novel Oximes: Research focuses on uncharged or zwitterionic oximes that can penetrate the CNS to reactivate central AChE.

-

Neurosteroids (e.g., Ganaxolone): Unlike benzodiazepines which can become ineffective due to GABA receptor internalization during status epilepticus, neurosteroids act on both synaptic and extrasynaptic GABA receptors, offering superior seizure control and neuroprotection.[6]

Bioscavengers

A prophylactic or immediate post-exposure approach involves administering enzymes that scavenge OPs before they reach physiological targets.

-

Stoichiometric Scavengers: Butyrylcholinesterase (BChE) binds OPs mole-for-mole. Effective but requires large doses.

-

Catalytic Scavengers: Mutant Paraoxonases (PON1) or Phosphotriesterases (PTE) that hydrolyze OPs rapidly, allowing a single enzyme molecule to detoxify multiple OP molecules.

Antioxidants and Neuroprotection

Given the role of oxidative stress in chronic neurotoxicity, adjunct therapies using antioxidants (e.g., N-acetylcysteine) or mitochondrial protectors are being evaluated to prevent long-term cognitive deficits (COPIND).

References

-

Molecular Mechanisms of Acute Organophosphate Nephrotoxicity. International Journal of Molecular Sciences. (2022). [Link]

-

Mechanisms of Organophosphate Neurotoxicity. Current Opinion in Toxicology. (2021). [Link]

-

Organophosphate-Induced Delayed Polyneuropathy. CNS Drugs. (2005). [Link]

-

Mechanism-Based Novel Antidotes for Organophosphate Neurotoxicity. Neurobiology of Disease. (2019). [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PLoS One. (2011). [Link]

-

Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. Chemical Reviews. (2024). [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Molecular Mechanisms of Acute Organophosphate Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. valleyinternational.net [valleyinternational.net]

- 4. makhillpublications.co [makhillpublications.co]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanism-based novel antidotes for organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Assessment of Ethyl Dicapthon Neurotoxicity

In-depth technical guide on the In Vitro Assessment of Ethyl Dicapthon Neurotoxicity .

Version: 2.0 | Status: Technical Reference | Audience: Drug Discovery & Toxicology Researchers

Executive Technical Summary

This compound (O-(2-chloro-4-nitrophenyl) O,O-diethyl phosphorothioate; CAS 6012-87-9) is the diethyl homolog of the organophosphate (OP) insecticide Dicapthon.[1] While its methyl analog (Dicapthon) is well-characterized, the ethyl variant presents distinct toxicokinetic properties due to increased lipophilicity. This structural alteration typically enhances blood-brain barrier (BBB) penetration and alters the aging kinetics of the phosphorylated enzyme complex, necessitating a rigorous, distinct neurotoxicological evaluation.

This guide establishes a self-validating experimental framework to assess this compound’s neurotoxicity. It moves beyond simple LD50 metrics to evaluate the three critical pillars of OP neurotoxicity: Cholinergic Crisis (Acute) , Organophosphate-Induced Delayed Neuropathy (OPIDN) , and Developmental Neurotoxicity (DNT) via oxidative stress and neurite retraction.

Chemical Identity & Properties[1][2][3][4]

-

IUPAC Name: O-(2-chloro-4-nitrophenyl) O,O-diethyl phosphorothioate[1]

-

Molecular Formula: C₁₀H₁₃ClNO₅PS[1]

-

Key Structural Feature: The O,O-diethyl moiety (vs. dimethyl in Dicapthon) generally correlates with higher potency for Neuropathy Target Esterase (NTE) inhibition, a predictor of delayed neuropathy.

Mechanistic Architecture: The Dual Neurotoxic Pathway

To accurately study this compound, one must distinguish between its acute effects (synaptic saturation) and its delayed effects (axonal degeneration).

Acute Cholinergic Toxicity (The Primary AOP)

Like all phosphorothioates, this compound is bioactivated by cytochrome P450s (CYP) to its "oxon" form (this compound-oxon). This oxon phosphorylates the serine hydroxyl group in the active site of Acetylcholinesterase (AChE), preventing acetylcholine hydrolysis.

-

Outcome: Synaptic ACh accumulation

Hyper-stimulation

Organophosphate-Induced Delayed Neuropathy (OPIDN)

A secondary, often overlooked pathway involves the inhibition of Neuropathy Target Esterase (NTE) . If this compound inhibits NTE and the enzyme-inhibitor complex undergoes "aging" (dealkylation), it triggers Wallerian-like degeneration of distal axons.

-

Risk Factor: Diethyl OPs (like this compound) often pose a higher OPIDN risk than dimethyl OPs because the aging half-life of diethyl-phosphorylated NTE is kinetically favorable for the neurotoxic outcome.

Visualization of Signaling Pathways

Figure 1: The bifurcated toxicity pathway of this compound. Note the critical "Aging" step required for delayed neuropathy.

In Vitro Experimental Framework

This section details the protocols required to validate the mechanisms described above.

Cell Model Selection

-

SH-SY5Y (Human Neuroblastoma): The gold standard for human-relevant neurotoxicity. Differentiate with Retinoic Acid (RA) for 5-7 days to induce a cholinergic phenotype.

-

PC12 (Rat Pheochromocytoma): Useful for comparative studies, particularly for neurite outgrowth assays stimulated by Nerve Growth Factor (NGF).

Protocol A: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Determine the IC50 for acute neurotoxicity. Method: Modified Ellman’s Assay.

-

Preparation: Lyse differentiated SH-SY5Y cells in phosphate buffer (pH 8.0) containing 0.1% Triton X-100.

-

Incubation: Incubate cell lysate (source of AChE) with varying concentrations of this compound (0.1 nM – 100 µM) for 30 minutes at 37°C. Note: Since this compound is a thion, pre-incubation with bromine water or purified CYP450s may be required to generate the active oxon in vitro.

-

Substrate Addition: Add DTNB (Ellman’s reagent) and Acetylthiocholine iodide (ATCh).

-

Measurement: Monitor absorbance at 412 nm for 10 minutes. The yellow color indicates AChE activity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Neuropathy Target Esterase (NTE) Activity Assay

Objective: Assess the potential for delayed neuropathy (OPIDN).[2][3][4] Method: Differential inhibition assay (Johnson’s Method).

-

Principle: NTE activity is defined as the esterase activity resistant to Paraoxon (which inhibits AChE and non-specific esterases) but sensitive to Mipafox (a specific NTE inhibitor).

-

Workflow:

-

Tube A (Total Esterase): Tissue/Cell homogenate + Phenyl valerate (substrate).

-

Tube B (Non-NTE Background): Homogenate + Paraoxon (40 µM) + Phenyl valerate.

-

Tube C (Test): Homogenate + this compound + Paraoxon + Phenyl valerate.

-

-

Readout: Measure phenol release colorimetrically (4-aminoantipyrine method at 510 nm).

-

Interpretation: If this compound significantly reduces activity in Tube C compared to Tube B, it binds NTE.

-

Critical Threshold: >70% inhibition of NTE is typically required to induce clinical neuropathy in vivo.

-

Protocol C: High-Content Neurite Outgrowth Analysis

Objective: Evaluate sublethal developmental neurotoxicity (DNT). Method: Automated Fluorescence Microscopy.

-

Culture: Plate PC12 cells on collagen-coated 96-well plates; treat with NGF (50 ng/mL) to induce neurites.

-

Exposure: Treat with this compound (sub-cytotoxic doses, e.g., IC10 of MTT assay) for 48 hours.

-

Staining: Fix cells and stain with Tubulin Tracker (Green) and Hoechst 33342 (Blue).

-

Analysis: Use ImageJ or CellProfiler to quantify:

-

Total Neurite Length per cell.

-

Branching points per neurite.

-

-

Significance: Reduction in neurite complexity without cell death indicates specific neurodevelopmental toxicity.

Protocol D: Mitochondrial ROS Generation

Objective: Confirm oxidative stress as a secondary mechanism. Method: DCFH-DA Fluorescence Assay.

-

Loading: Incubate cells with 10 µM DCFH-DA (non-fluorescent) for 30 minutes.

-

Treatment: Expose to this compound. Intracellular esterases cleave DCFH-DA to DCFH.

-

Mechanism: ROS generated by OP-induced mitochondrial uncoupling oxidizes DCFH to fluorescent DCF.

-

Detection: Flow cytometry or plate reader (Ex/Em: 485/535 nm).

Experimental Workflow Visualization

Figure 2: Integrated workflow for the in vitro assessment of this compound.

Data Interpretation & Safety Assessment

The Neuropathy Ratio

To determine if this compound poses a higher risk of neuropathy than acute toxicity, calculate the Neuropathy Ratio :

-

Ratio << 1: Compound causes acute death (cholinergic crisis) before neuropathy can occur.

-

Ratio >> 1: Compound inhibits NTE at sublethal doses, posing a high risk of "silent" delayed neuropathy. This compound is expected to have a ratio closer to 1 or >1 compared to its methyl analog.

Summary Table: Expected Toxicological Profile

| Endpoint | Assay | Expected Result for this compound | Mechanism |

| Acute Toxicity | AChE Inhibition | High Potency (nM range) | Irreversible phosphorylation of Serine-203 |

| Delayed Neuropathy | NTE Inhibition | Moderate/High Potency | Aging of diethyl-phosphorylated NTE |

| Cell Viability | MTT / LDH | Cytotoxic at µM range | Mitochondrial dysfunction |

| Oxidative Stress | DCFH-DA | Positive (Dose-dependent) | ROS generation via Complex I inhibition |

References

-

Casida, J. E., & Quistad, G. B. (2004). Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets. Chemical Research in Toxicology.

-

Richardson, R. J. (1995). Assessment of the neurotoxic potential of chlorpyrifos relative to other organophosphorus compounds: a critical review of the literature. Journal of Toxicology and Environmental Health.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 201452: this compound. PubChem. [1]

-

Ehrich, M., & Jortner, B. S. (2001). Organophosphorus-induced delayed neuropathy. Handbook of Pesticide Toxicology.

-

Flaskos, J. (2012). The developmental neurotoxicity of organophosphorus insecticides: A direct role for the acetylcholinesterase enzyme. Toxicology Letters.

Sources

The Rise and Discontinuation of a Mid-20th Century Insecticide: A Technical Guide to Dicapthon

A Senior Application Scientist's Retrospective on an Organophosphate Insecticide

Foreword

In the annals of insecticide development, the mid-20th century represents a period of fervent discovery and widespread application of synthetic organic compounds. Following the era of chlorinated hydrocarbons, such as DDT, the focus shifted towards organophosphates, a class of compounds lauded for their potent and broad-spectrum insecticidal activity. This guide provides a detailed technical exploration of Dicapthon, an organophosphate insecticide developed by the American Cyanamid Company. While its commercial use has been discontinued, a study of its history, chemical properties, and biological activity offers valuable insights for researchers, scientists, and professionals in drug development and modern crop protection.

A Historical Perspective: The Emergence of Dicapthon

The development of organophosphate insecticides surged in the 1950s and 60s, driven by the need for alternatives to organochlorines, which faced growing concerns about environmental persistence. American Cyanamid was a significant contributor to this field, having successfully introduced Malathion in 1950[1]. It was within this context of active research and development in agricultural chemicals that Dicapthon emerged from American Cyanamid's insecticide screening program[2].

Dicapthon was developed for use in agricultural, household, and public health pest control[4]. However, its use did not become widespread, and its production was eventually discontinued by American Cyanamid[4]. Today, Dicapthon is no longer registered as a pesticide for use in the United States[4].

Chemical and Physical Properties

Dicapthon is the common name for the chemical O,O-dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClNO₅PS | [4] |

| Molecular Weight | 297.66 g/mol | [4] |

| CAS Registry Number | 2463-84-5 | [4] |

| Appearance | White solid | [4] |

| Melting Point | 53 °C | [4] |

| Solubility | Soluble in acetone, cyclohexanone, ethyl acetate, toluene, xylene. Practically insoluble in water. | [4] |

Synthesis of Dicapthon

General Synthetic Pathway

The synthesis of Dicapthon follows a general method for the preparation of organophosphate esters. The core of the synthesis involves the reaction of a phosphorochloridothionate with a substituted phenol. Specifically, Dicapthon is prepared by the reaction of dimethyl phosphorochloridothionate with either an alkali metal salt of 2-chloro-4-nitrophenol (2-chloro-4-nitrophenate) or with 2-chloro-4-nitrophenol itself in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Illustrative Laboratory Protocol

While a detailed, step-by-step protocol from the original American Cyanamid development is not publicly available, a representative laboratory synthesis can be described based on general organophosphate chemistry.

Objective: To synthesize O,O-dimethyl O-(2-chloro-4-nitrophenyl) phosphorothioate (Dicapthon).

Materials:

-

Dimethyl phosphorochloridothionate

-

2-chloro-4-nitrophenol

-

Anhydrous potassium carbonate (or another suitable base)

-

Acetone (or another suitable aprotic solvent)

-

Stirring apparatus

-

Reaction flask with condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry reaction flask, dissolve 2-chloro-4-nitrophenol in a suitable volume of anhydrous acetone.

-

Add an equimolar amount of anhydrous potassium carbonate to the solution. The mixture is stirred to form the potassium salt of the phenol in situ.

-

To this stirred suspension, add an equimolar amount of dimethyl phosphorochloridothionate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium chloride and any excess potassium carbonate.

-

The filtrate, containing the crude Dicapthon, is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure, crystalline Dicapthon.

Self-Validation: The identity and purity of the synthesized Dicapthon should be confirmed using standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and Mass Spectrometry (MS). The obtained data should be compared with reference spectra and physical constants for Dicapthon.

Mechanism of Action: Cholinesterase Inhibition

Like other organophosphate insecticides, Dicapthon's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects[4][6]. AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at the synapse.

The organophosphate group of Dicapthon mimics the structure of acetylcholine and binds to the active site of AChE. The phosphorus atom of Dicapthon phosphorylates the serine hydroxyl group in the active site of the enzyme, forming a stable, covalent bond. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing hyperexcitation of the nervous system. This manifests as tremors, convulsions, paralysis, and ultimately, the death of the insect.

Insecticidal Activity and Applications

Dicapthon was recognized for its insecticidal and acaricidal properties, with applications in agriculture, households, and public health[4]. While comprehensive, comparative efficacy data from its initial development is scarce in publicly accessible literature, historical records indicate its effectiveness against several key pests. It was noted to have promising activity against aphids and good residual activity against the boll weevil, a significant pest of cotton[4]. Additionally, it was employed for the control of ticks on domestic animals[4].

The lack of extensive published data on its field performance against a wide range of insect species may be a contributing factor to why its use did not become as widespread as other organophosphates of the era.

Toxicology Profile

The toxicological profile of Dicapthon is consistent with that of other organophosphate insecticides, with its primary toxicity stemming from cholinesterase inhibition.

Acute Toxicity: The acute toxicity of Dicapthon has been determined in rats, with the following reported LD₅₀ values:

| Species | Route | Sex | LD₅₀ (mg/kg) | Source |

| Rat | Oral | Male | 400 | [3] |

| Rat | Oral | Female | 330 | [3] |

| Rat | Dermal | Male | 790 | [3] |

| Rat | Dermal | Female | 125 | [3] |

These values indicate that Dicapthon is moderately toxic by oral and dermal routes of exposure.

Genotoxicity and Mutagenicity: Studies have investigated the genotoxic and mutagenic potential of Dicapthon. In vitro studies using the Ames test on Salmonella typhimurium found it to be weakly mutagenic in the TA98 strain without metabolic activation[3]. In human peripheral blood lymphocytes, Dicapthon was shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei, indicating a potential for genotoxicity at certain concentrations[3]. It also exhibited a cytotoxic effect, decreasing the mitotic index in a dose-dependent manner[3].

Conclusion

Dicapthon represents a chapter in the history of insecticide development, specifically within the era of organophosphate chemistry. Developed by American Cyanamid, it demonstrated efficacy as an insecticide and acaricide but ultimately did not achieve widespread, long-term use, leading to its discontinuation. Its story underscores the rigorous and often iterative process of developing new crop protection agents, where promising initial activity must be balanced with a favorable toxicological profile, broad-spectrum efficacy, and competitive performance. For today's researchers, the study of compounds like Dicapthon provides a valuable historical context and a deeper understanding of the structure-activity relationships that govern the efficacy and safety of insecticides.

References

-

American Cyanamid Company. (1972). American Cyanamid Company Annual Report 1972. Toxic Docs. [Link]

-

American Cyanamid Company. (1969). American Cyanamid Company Annual Report 1969. Toxic Docs. [Link]

-

Barlow, F. (n.d.). Pesticide Development. Southern Regional Extension Forestry. [Link]

-

Company-Histories.com. (n.d.). American Cyanamid. [Link]

-

Liman, R., Ciğerci, İ. H., & Tayfun, A. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical Methods, 7(18), 7583–7589. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Organophosphate Ligand O-(2-Fluoroethyl)-O-(p-Nitrophenyl)Methylphosphonate: Synthesis, Hydrolytic Stability and Analysis of the Inhibition and Reactivation of Cholinesterases. PubMed Central. [Link]

-

Rencuzogullari, E., Liman, R., Ciğerci, İ. H., & Topaktaş, M. (2014). Mutagenicity and genotoxicity of dicapthon insecticide. Cytotechnology, 66(5), 741–751. [Link]

-

The Historical Society of West Windsor. (n.d.). American Cyanamid. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Insecticides. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Cleanup: Wyeth Holdings Corporation in Princeton Junction, New Jersey. [Link]

- U.S. Patent 3,300,281. (1967). Method for manufacture of cyanamide.

- U.S. Patent CN102584892A. (2012). Method for preparing O, O-diethyl chlorothiophosphate.

-

Wikipedia. (n.d.). American Cyanamid. [Link]

-

National Center for Biotechnology Information. (n.d.). Dicapthon. PubChem. [Link]

Sources

- 1. sref.info [sref.info]

- 2. youtube.com [youtube.com]

- 3. Mutagenicity and genotoxicity of dicapthon insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. American Cyanamid - THE HISTORICAL SOCIETY OF WEST WINDSOR [westwindsorhistory.com]

- 6. epa.gov [epa.gov]

Methodological & Application

Application Note: Protocol for In Vivo Neurotoxicity Assessment of Dicapthon

Abstract & Scope

This application note defines a rigorous experimental framework for assessing the neurotoxic potential of Dicapthon (CAS: 2463-84-5) , an organophosphorothioate insecticide.[1] While largely obsolete in commercial agriculture, Dicapthon remains a critical reference compound for studying cholinergic toxicity and organophosphate-induced delayed neuropathy (OPIDN).[1]

This protocol integrates OECD Guideline 424 (Neurotoxicity Study in Rodents) with specific biochemical assays (Ellman method) to provide a holistic view of acute cholinergic crisis versus delayed neurodegeneration.[1]

Safety & Handling (Critical)

WARNING: Dicapthon is a potent cholinesterase inhibitor.[1] Exposure can cause fatal respiratory paralysis.[1]

-

Primary Hazard: Acute cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[1]

-

Engineering Controls: All weighing and formulation must occur within a Class II Biosafety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves, N95/P100 respirator, and Tyvek lab coat are mandatory.[1]

-

Antidote Preparation: Atropine sulfate (muscarinic antagonist) and Pralidoxime (2-PAM, AChE reactivator) must be prepared and accessible before animal dosing begins.[1]

Compound Characterization & Formulation

Chemical Identity[1]

-

IUPAC Name: O-(2-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate[1][2][3][4]

-

Mechanism of Action: Dicapthon is a pro-toxicant.[1] It requires metabolic desulfuration (oxidative activation) by Cytochrome P450 enzymes to form Dicapthon-oxon , the active inhibitor of Acetylcholinesterase (AChE).[1]

Formulation Strategy

Dicapthon is lipophilic and practically insoluble in water.[1] Aqueous solutions will result in erratic dosing.[1]

-

Vehicle: Corn Oil (Medical Grade) or Arachis Oil.[1]

-

Preparation: Dissolve Dicapthon in a minimal volume of acetone (if necessary for initial solubilization, <1% final vol) then dilute with corn oil. Vortex for 10 minutes.

-

Stability: Fresh preparation daily is recommended to prevent hydrolysis.[1]

Visualizing the Mechanism

The following diagram illustrates the bioactivation and toxicity pathway of Dicapthon.

Figure 1: Bioactivation pathway of Dicapthon leading to AChE inhibition.[1]

Experimental Design (In Vivo)

Animal Model[1]

-

Species: Rat (Rattus norvegicus).[1] Strain: Sprague-Dawley or Wistar.[1]

-

Justification: Rats are the standard model for OECD 424; they have extensive historical data for OP toxicity.

-

Age/Weight: 8-10 weeks old; 200–250g.[1]

Dose Selection

Based on reported oral LD50 values (~330–500 mg/kg in rats), the following dose groups are recommended for a 28-Day Repeated Dose Study :

| Group | Treatment | Dose (mg/kg/day) | Purpose |

| G1 | Vehicle Control | 0 (Corn Oil) | Baseline reference.[1] |

| G2 | Low Dose | 5 mg/kg | Target NOAEL (No Observed Adverse Effect Level).[1] |

| G3 | Mid Dose | 15 mg/kg | Detect sub-clinical neurochemical changes.[1] |

| G4 | High Dose | 40 mg/kg | Induce observable toxicity without high lethality.[1] |

| G5 | Positive Control | 2 mg/kg Chlorpyrifos | Validation of assay sensitivity (Optional).[1] |

Study Workflow

Figure 2: 28-Day Repeated Dose Neurotoxicity Workflow.

Behavioral Assessment Protocols

Behavioral assays must be conducted before daily dosing to avoid acute transient effects masking chronic neurotoxicity, unless acute effects are the specific endpoint.[1]

Functional Observational Battery (FOB)

Perform in a sound-attenuated room.[1] Blind the observer to treatment groups.[1]

-

Home Cage Observations: Posture, tremors, palpebral closure.[1]

-

Hand-Held Observations: Reactivity to handling, lacrimation, salivation (SLUDGE signs).[1]

-

Open Field Activity: Place rat in a standard open field box (60x60cm). Record for 5 minutes.

-

Metrics: Total distance moved, rearing frequency, center time (anxiety).

-

-

Reflex Testing: Pupil response, righting reflex, auditory startle.

Motor Coordination (Rotarod)

-

Apparatus: Accelerating Rotarod.

-

Protocol: Accelerate from 4 to 40 rpm over 300 seconds.

-

Endpoint: Latency to fall (seconds). Average of 3 trials per animal.[1]

Biochemical Validation: AChE Activity Assay

The Ellman Method is the gold standard for quantifying AChE inhibition.

Tissue Preparation[1]

-

Collection: Collect whole blood (EDTA tubes) and dissect brain regions (Cortex, Hippocampus, Striatum) on ice.[1]

-

Homogenization: Homogenize brain tissue (10% w/v) in 0.1M Phosphate Buffer (pH 8.0) containing 0.1% Triton X-100.[1]

-

Centrifugation: Spin at 10,000 x g for 10 mins at 4°C. Use supernatant.

Ellman Assay Protocol

Reagents:

-

DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid).[1]

-

Substrate: 75 mM Acetylthiocholine Iodide (ATCh).

Procedure (Microplate Format):

-

Blank: Add 20 µL Buffer + 10 µL DTNB + 170 µL Water.

-

Sample: Add 20 µL Sample Supernatant + 10 µL DTNB + 160 µL Buffer.

-

Incubation: Incubate at 25°C for 10 minutes.

-

Reaction Start: Add 10 µL ATCh substrate to all wells.

-

Measurement: Read Absorbance at 412 nm immediately (T0) and every minute for 10 minutes (Kinetic Mode).

Calculation:

Histopathology (Neuropathology)

To detect delayed neurotoxicity or neuronal necrosis.[1]

-

Perfusion: Deep anesthesia (Pentobarbital), transcardial perfusion with PBS followed by 4% Paraformaldehyde (PFA).[1]

-

Sectioning: Coronal sections (20-40 µm).

-

Staining Panels:

Data Analysis & Interpretation

Data should be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatment groups to control).[1]

-

Validating the Model:

-

Neurotoxicity Criteria: A statistically significant decrease in AChE activity accompanied by functional deficits (FOB/Rotarod) or histological evidence of neuronal damage confirms neurotoxicity.[1]

References

-

OECD. (1997).[1] Test No. 424: Neurotoxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals.[5][6][7] Link[1]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.[1] Link

-

PubChem. (n.d.).[1][8] Dicapthon (Compound CID 17168).[1] National Center for Biotechnology Information.[1] Link[1]

-

US EPA. (1998).[1] Health Effects Test Guidelines OPPTS 870.6200 - Neurotoxicity Screening Battery. Link

-

Casida, J. E., & Quistad, G. B. (2004).[1] Organophosphate toxicology: safety aspects of non-acetylcholinesterase secondary targets. Chemical Research in Toxicology. Link[1]

Sources

- 1. Dicapthon | C8H9ClNO5PS | CID 17168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicapthon [webbook.nist.gov]

- 3. medkoo.com [medkoo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Ethyl dicapthon | C10H13ClNO5PS | CID 201452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Using human lymphocytes for in vitro genotoxicity testing of pesticides

Application Note: In Vitro Genotoxicity Assessment of Pesticides Using Human Peripheral Blood Lymphocytes (HPBL)

Introduction & Regulatory Context

In the safety assessment of agrochemicals, genotoxicity testing is a critical regulatory gate. While bacterial reverse mutation assays (Ames test) are the first line of defense, they often fail to detect chromosomal aberrations (clastogenicity) or errors in chromosome segregation (aneuploidy).

Human Peripheral Blood Lymphocytes (HPBLs) are the "gold standard" mammalian system for these assessments, specifically adhering to OECD Test Guideline 487 (Micronucleus Test) and OECD Test Guideline 473 (Chromosomal Aberration Test) . Unlike immortalized cell lines (e.g., CHO or V79), HPBLs are primary cells that maintain a stable karyotype (2n=46) and, when harvested from healthy donors, provide a biologically relevant baseline for human risk assessment.

Scope of this Note: This guide details the protocol for the Cytokinesis-Block Micronucleus (CBMN) Assay using HPBLs. This assay is preferred over the Chromosomal Aberration test for pesticides because it simultaneously detects clastogens (chromosome breakage) and aneugens (spindle poisons)—a common mode of action for certain pesticide classes like benzimidazoles.

Pre-Analytical Considerations

Donor Selection & Blood Collection

-

Donor Criteria: Healthy, non-smoking individuals aged 18–35. Smoking elevates baseline micronucleus (MN) frequency, masking weak genotoxic effects of pesticides.

-

Anticoagulant: Lithium Heparin is preferred. EDTA can chelate magnesium required for microtubule polymerization, potentially interfering with the assay.

-

Timing: Process blood within 24 hours of collection.

Metabolic Activation (The S9 Fraction)

Most pesticides are pro-mutagens (biologically inert until metabolized). HPBLs have limited intrinsic cytochrome P450 activity.

-

Requirement: Exogenous metabolic activation system (S9 mix).[1]

-

Composition: Post-mitochondrial supernatant from rat livers induced with Phenobarbital/β-naphthoflavone (to upregulate CYP1A and CYP2B subfamilies), combined with co-factors (NADP+, G-6-P).

Experimental Workflow Visualization

The following diagram outlines the critical timeline for the CBMN assay, highlighting the "Pulse" vs. "Continuous" treatment options required by OECD 487.

Figure 1: Critical timeline for OECD 487 CBMN Assay. Note the divergence for Short Exposure (required for S9 activation) vs. Continuous Exposure.

Detailed Protocol: CBMN Assay

Step 1: Culture Initiation

Lymphocytes are normally in the G0 resting phase. To visualize chromosomal damage, we must force them to divide using a mitogen.[2]

-

Medium: RPMI 1640 + 15% Heat-Inactivated Fetal Bovine Serum (FBS) + 1% Pen/Strep.

-

Seeding: Add 0.5 mL whole blood to 4.5 mL complete medium in T-25 flasks or 15mL conical tubes.

-

Stimulation: Add Phytohaemagglutinin (PHA-L) at 1-2% v/v.

-

Mechanism:[2] PHA binds T-cell receptors, triggering the transition from G0 to G1.

-

-

Incubation: 37°C, 5% CO₂, humidified atmosphere for 44–48 hours .

Step 2: Pesticide Treatment

Pesticides are often lipophilic. Solubility is a key variable.

-

Vehicle: Dissolve pesticide in DMSO. Final concentration in culture must not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Dose Selection: Test at least 3 concentrations. The highest dose should produce 55% ± 5% cytotoxicity (measured by CBPI, see Section 5).

Treatment Regimens (Per OECD 487):

-

Short Treatment (+S9): 4 hours exposure with S9 mix.[2] Wash cells 2x with PBS. Add fresh medium + Cytochalasin B.

-

Short Treatment (-S9): 4 hours exposure without S9. Wash cells 2x.[3] Add fresh medium + Cytochalasin B.

-

Extended Treatment (-S9): 24 hours exposure (until harvest) in the presence of Cytochalasin B.

Step 3: The Cytokinesis Block

This is the self-validating step.

-

Add Cytochalasin B (Cyt-B): Final concentration 6 µg/mL .

-

Mechanism:[2] Cyt-B inhibits actin polymerization, preventing the formation of the contractile ring. The nucleus divides, but the cell does not.

-

Result:Binucleated Cells (BNCs) . Only BNCs are scored. This proves the cell divided during pesticide exposure, ensuring you are not scoring non-dividing (and thus resistant) cells.

Step 4: Harvesting & Slide Prep

-

Centrifuge: 1000 rpm for 5 min. Remove supernatant.

-

Hypotonic Shock: Add 5 mL 0.075M KCl (pre-warmed to 37°C) dropwise while vortexing gently. Incubate immediately for 3–5 minutes.

-

Critical: This swells the cytoplasm, separating chromosomes/micronuclei, but preserves the cell membrane (unlike Chromosomal Aberration tests where you burst the cell).

-

-

Fixation: Add 5 mL fresh Fixative (3:1 Methanol:Acetic Acid). Centrifuge. Repeat 3x until pellet is white.

-

Slide Making: Drop cell suspension onto cold, wet glass slides. Air dry.

-

Staining: Stain with 5% Giemsa (pH 6.8) for 10 minutes.

Data Analysis & Interpretation

Scoring Criteria

Score 2,000 Binucleated Cells (BNCs) per concentration (blinded scoring). Look for:

-

Micronuclei (MN): Small, round DNA fragments in the cytoplasm, separate from the main nuclei.

-

Indicates: Clastogenicity (chromosome break) or Aneugenicity (lagging chromosome).[4]

-

-

Nucleoplasmic Bridges (NPBs): DNA connection between the two main nuclei.

-

Indicates: Dicentric chromosomes (telomere fusion or mis-repair).

-

-

Nuclear Buds (NBUDs): Buds attached to main nuclei.

-

Indicates: Gene amplification or elimination of unresolved DNA.

-

Cytotoxicity Calculation (CBPI)

You must prove the pesticide didn't just kill the cells. Calculate the Cytokinesis-Block Proliferation Index (CBPI) .

Formula:

| CBPI Value | Interpretation |

| 1.0 | Complete Cytostasis (No division) |

| ~2.0 | Normal Division (100% of cells divided once) |

| < 1.6 | Significant Cytotoxicity (in controls) |

Cytostasis % Calculation:

Mechanistic Insight: How Pesticides Induce Damage

Understanding the mechanism aids in interpreting results.

Figure 2: Mechanistic pathways leading to Micronucleus formation. FISH staining can further distinguish between Centromere Negative (Clastogenic) and Positive (Aneugenic) MN.[5]

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Precipitation | Pesticide insolubility in aqueous medium. | Check solubility limits. If precipitate is visible at start or end of treatment, the dose is invalid per OECD guidelines. |

| Low Mitotic Index | Donor variability or toxic S9. | Use pooled S9 from reputable sources. Ensure donor has no recent viral infections. |

| Hemolysis | Rough handling or pesticide surfactant effect. | Some pesticide formulations contain surfactants that lyse RBCs/lymphocytes. Wash cells thoroughly post-treatment. |

| False Positives | pH or Osmolality shifts. | Pesticides can alter pH. Adjust medium pH to 7.2–7.4 before adding to cells. |

References

-

OECD. (2016).[2] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[2] [Link]

-

OECD. (2016).[2] Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4.[2] [Link][2][6][7]

-

Lorge, E., et al. (2008).[8] Comparison of different methods for an accurate assessment of cytotoxicity in the in vitro micronucleus test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 655(1-2), 3-12. [Link]

-

U.S. EPA. (1998). Health Effects Test Guidelines OPPTS 870.5375: In Vitro Mammalian Chromosome Aberration Test. [Link]

-

Fenech, M. (2007). Cytokinesis-block micronucleus cytome assay. Nature Protocols, 2(5), 1084–1104. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

- 3. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. OECD 487 Micronucleus Test: When to Use It [gentronix.co.uk]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

Application Note: Advanced Solid-Phase Extraction Strategies for Trace-Level Organophosphate Analysis

Executive Summary

Organophosphates (OPs) present a unique analytical challenge due to their physicochemical diversity—ranging from non-polar parent compounds (e.g., Chlorpyrifos) to highly polar, water-soluble metabolites (e.g., dialkyl phosphates).[1] Furthermore, their susceptibility to hydrolysis and thermal degradation demands a sample preparation workflow that is not only high-yield but chemically gentle.[1]

This guide moves beyond generic "load-wash-elute" instructions. It provides a mechanism-based approach to Solid-Phase Extraction (SPE), focusing on modern polymeric sorbents and mixed-mode chemistries that outperform traditional silica-based C18 methods.[1]

Sorbent Selection Framework

The success of OP extraction hinges on matching the sorbent chemistry to the analyte's polarity and the matrix's complexity.

Comparative Sorbent Performance

| Sorbent Class | Mechanism | Target Analytes | Limitations |

| Silica C18 | Non-polar interactions (Van der Waals) | Non-polar OPs (e.g., Parathion) | Poor retention of polar metabolites; "dewetting" issues if dried.[1] |

| Polymeric HLB | Hydrophilic-Lipophilic Balance | Broad range (Parent OPs + some metabolites) | Low selectivity; extracts matrix interferences (humic acids).[1] |

| Mixed-Mode Anion Exchange (MAX) | Ion-exchange + Reverse Phase | Acidic Metabolites (DAPs), degradation products | Requires strict pH control; complex protocol.[1] |

| MIPs (Molecularly Imprinted Polymers) | Steric/Chemical recognition (Lock & Key) | Specific targets (e.g., Chlorpyrifos only) | High cost; "template bleeding" can interfere with quantitation. |

Decision Logic for Method Development

Figure 1: Strategic decision tree for selecting the optimal SPE sorbent based on analyte chemistry and matrix type.

Protocol A: Trace Analysis in Environmental Water

Target: Parent Organophosphates (Chlorpyrifos, Malathion, Diazinon) Methodology: Modified EPA 525.2 using Polymeric Sorbents (HLB)

Rationale: Traditional C18 silica sorbents suffer from "dewetting" if the cartridge runs dry, leading to significant recovery loss. We utilize a divinylbenzene-N-vinylpyrrolidone copolymer (HLB) which remains wettable and retains polar OPs better than C18.[1]

Reagents & Materials[1][3][4][5][6][7][8][9]

-

Sorbent: 200 mg / 6 mL Polymeric HLB Cartridge.[1]

-

Elution Solvent: Ethyl Acetate:Methylene Chloride (1:1 v/v).[1]

-

Preservative: Sodium Sulfite (dechlorination).[1]

Step-by-Step Workflow

-

Sample Pre-treatment (Critical):

-

Dechlorinate 1L water sample with 50 mg/L Sodium Sulfite immediately upon collection.[1]

-

pH Adjustment: Adjust sample pH to neutral (pH 7.0 ± 0.5) using phosphate buffer.

-

Why? Unlike many semi-volatiles, OPs are prone to hydrolysis in both acidic (pH < 3) and alkaline (pH > 9) conditions.[1] EPA 525.2 suggests acidifying to pH 2, but for specific OP recovery, neutral pH prevents degradation of labile esters [1].

-

-

Conditioning:

-

Add 5 mL Methanol (Wait 1 min).

-

Add 5 mL Reagent Water.[1] Do not let the bed go dry.

-

-

Loading:

-

Load sample at a flow rate of 10–15 mL/min.[1]

-

Note: Fast flow rates (>20 mL/min) reduce interaction time, causing breakthrough of more polar OPs like Methamidophos.

-

-

Washing:

-

Wash with 5 mL of 5% Methanol in Water.[1]

-

Why? Removes salts and highly polar fulvic acids without eluting the OPs.

-

-

Drying:

-

Dry cartridge under high vacuum for 20 minutes.[1]

-

Self-Validation: The cartridge appearance should change from translucent to opaque. Residual water interferes with GC-MS injection.

-

-

Elution:

-

Elute with 2 x 3 mL Ethyl Acetate:Methylene Chloride (1:1).[1]

-

Allow solvent to soak the bed for 1 minute before collecting.

-

-

Concentration:

Protocol B: Metabolite Extraction from Biological Fluids

Target: Dialkyl Phosphates (DAPs) - Urinary metabolites of OPs.[1] Methodology: Mixed-Mode Anion Exchange (MAX)[1]

Rationale: DAPs are strong acids (pKa ~1.5).[1] They will not retain on C18/HLB efficiently. We use a Mixed-Mode sorbent (Reverse Phase + Strong Anion Exchange) to "lock" the metabolites onto the sorbent via ionic charge, allowing aggressive washing of the biological matrix [2].

Step-by-Step Workflow

-

Sample Preparation:

-

Conditioning:

-

3 mL Methanol -> 3 mL Water.[1]

-

-

Loading:

-

Load sample at 1-2 mL/min.

-

-

Interference Wash (The "Cleanup"):

-

Elution:

Figure 2: The "Lock and Key" mechanism of Mixed-Mode Anion Exchange for acidic metabolites.

Technical Troubleshooting & QC

Hydrolysis Prevention